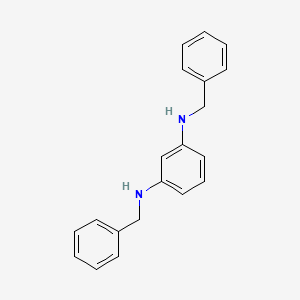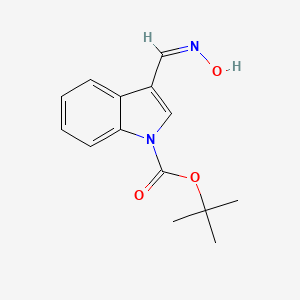
Diethyl-11-methacryloyloxyundecylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-11-methacryloyloxyundecylphosphonate (DMPU) is a synthetic phosphonate compound used in various scientific applications. It is a colorless, water-soluble solid that is widely used in the synthesis of a variety of compounds and materials, such as polymers and surfactants. DMPU is also used in scientific research, as it has a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Diethyl-11-methacryloyloxyundecylphosphonate has a variety of scientific applications, including in biochemistry, biotechnology, and materials science. It is used in the synthesis of polymers and surfactants, and is also used as a chelating agent, as it has the ability to bind metal ions in solution. In addition, Diethyl-11-methacryloyloxyundecylphosphonate is used in the production of pharmaceuticals, as it can be used to increase the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Diethyl-11-methacryloyloxyundecylphosphonate is not fully understood. It is believed that Diethyl-11-methacryloyloxyundecylphosphonate binds to metal ions in solution and forms complexes, which can then be used to catalyze various reactions. In addition, Diethyl-11-methacryloyloxyundecylphosphonate is thought to interact with proteins and other biomolecules, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl-11-methacryloyloxyundecylphosphonate are not well understood. However, some studies have shown that Diethyl-11-methacryloyloxyundecylphosphonate can affect the expression of certain genes and proteins, as well as the activity of enzymes. In addition, Diethyl-11-methacryloyloxyundecylphosphonate has been shown to have an effect on the growth of bacteria and yeast cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl-11-methacryloyloxyundecylphosphonate has several advantages for lab experiments. It is a relatively simple compound to synthesize, is stable in solution, and has a wide range of applications. However, it is also important to consider the limitations of Diethyl-11-methacryloyloxyundecylphosphonate. It is not suitable for use in humans or animals, and it can be toxic if ingested.
Direcciones Futuras
There are a number of potential future directions for research on Diethyl-11-methacryloyloxyundecylphosphonate. These include further studies on the biochemical and physiological effects of Diethyl-11-methacryloyloxyundecylphosphonate, as well as research into its potential applications in drug delivery and biotechnology. In addition, further research into the mechanism of action of Diethyl-11-methacryloyloxyundecylphosphonate could provide insight into its potential uses in materials science and industrial applications.
Métodos De Síntesis
Diethyl-11-methacryloyloxyundecylphosphonate is synthesized from the reaction of ethyl methacrylate and 11-hydroxyundecylphosphonic acid in the presence of an acid catalyst. The reaction is carried out at room temperature and yields Diethyl-11-methacryloyloxyundecylphosphonate as a colorless, water-soluble solid. The synthesis of Diethyl-11-methacryloyloxyundecylphosphonate is relatively simple and can be scaled up for large-scale applications.
Propiedades
IUPAC Name |
11-diethoxyphosphorylundecyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O5P/c1-5-23-25(21,24-6-2)17-15-13-11-9-7-8-10-12-14-16-22-19(20)18(3)4/h3,5-17H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZOWKFSUVIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCOC(=O)C(=C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-11-methacryloyloxyundecylphosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)




![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

